1-[4-[4-(4,5-Difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone
Overview
Description
1-[4-[4-(4,5-Difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone is a complex organic compound characterized by the presence of multiple fluorine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(4,5-Difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone typically involves multiple steps. One common method starts with the nitration of a difluorobenzene derivative to introduce nitro groups. This is followed by a series of reactions to introduce the piperazine and ethanone moieties. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(4,5-Difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups in place of the fluorine atoms .
Scientific Research Applications
1-[4-[4-(4,5-Difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism by which 1-[4-[4-(4,5-Difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and fluorine groups. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-4,5-dinitrobenzene: Shares similar nitro and fluorine groups but lacks the piperazine and ethanone moieties.
1,4-Difluoro-2-nitrobenzene: Similar in structure but with fewer functional groups.
1,5-Difluoro-2,4-dinitrobenzene: Another related compound with similar functional groups but different substitution patterns.
Uniqueness
1-[4-[4-(4,5-Difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone is unique due to its combination of multiple functional groups, including nitro, fluorine, piperazine, and ethanone. This combination provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[4-[4-(4,5-difluoro-2-nitrobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4/c1-11-7-19(17(23)8-13(11)12(2)27)24-3-5-25(6-4-24)20(28)14-9-15(21)16(22)10-18(14)26(29)30/h7-10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLPBBJHABMBEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C3=CC(=C(C=C3[N+](=O)[O-])F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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